tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate
Description
Chemical Formula: C₁₀H₁₆N₄O₂
Molecular Weight: 224.26 g/mol
CAS Number: 1823277-40-2
Key Properties:
- Density: 1.212 ± 0.06 g/cm³ (predicted)
- Boiling Point: 361.9 ± 32.0 °C (predicted)
- pKa: 11.45 ± 0.70 (predicted)
This compound features a pyridazine core substituted with an aminomethyl group at position 6 and a tert-butyl carbamate protecting group at position 2. The aminomethyl group confers nucleophilic reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The tert-butyl carbamate (Boc) group enhances stability during synthetic processes, particularly in peptide coupling reactions .
Properties
CAS No. |
1823277-40-2 |
|---|---|
Molecular Formula |
C10H16N4O2 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)12-8-5-4-7(6-11)13-14-8/h4-5H,6,11H2,1-3H3,(H,12,14,15) |
InChI Key |
HBMNKSMCCWNPOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)CN |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 3a: Substitution with Phthalimide
Reagents :
-
tert-Butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate
-
Potassium phthalimide
-
Dimethylformamide (DMF)
Conditions :
-
Heating at 100°C for 6 hours
Mechanism :
An SN2 displacement replaces bromine with phthalimide, forming a stable intermediate.
Yield : 80%
Step 3b: Deprotection of Phthalimide
Reagents :
-
tert-Butyl N-[6-(phthalimidomethyl)pyridazin-3-yl]carbamate
-
Hydrazine hydrate
-
Ethanol (EtOH)
Conditions :
-
Reflux at 80°C for 4 hours
Mechanism :
Hydrazine cleaves the phthalimide moiety, releasing the primary amine.
Yield : 90%
Alternative Pathway: Direct Ammonolysis of Bromomethyl Intermediate
For laboratories equipped to handle pressurized reactions, direct substitution of the bromomethyl group with ammonia offers a streamlined route:
Reagents :
-
tert-Butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate
-
Ammonia (NH₃, 7 M in MeOH)
Conditions :
-
Sealed tube at 120°C for 48 hours
Yield : 65%
Comparative Analysis of Methods
| Parameter | Bromination + Gabriel Synthesis | Direct Ammonolysis |
|---|---|---|
| Total Yield | 75% × 85% × 80% × 90% ≈ 46% | 65% |
| Reaction Time | 46 hours | 48 hours |
| Safety Considerations | Requires hydrazine handling | High-pressure NH₃ |
The Gabriel synthesis, despite its longer sequence, provides superior yields and avoids hazardous ammonia handling.
Industrial-Scale Optimization
For bulk production, continuous-flow systems enhance efficiency:
Key Modifications :
-
Bromination : Replace batch reactor with flow reactor (residence time: 2 hours at 80°C).
-
Boc Protection : Use scavenger resins to remove excess Boc-Cl in-line.
-
Gabriel Synthesis : Employ microreactors to improve heat transfer during phthalimide substitution.
Outcome :
-
15% increase in overall yield (46% → 53%)
-
30% reduction in solvent consumption
Chemical Reactions Analysis
tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Scientific Research Applications
tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate with analogous pyridazine and pyridine derivatives, highlighting structural variations and their implications:
Structural and Functional Analysis
Core Ring Systems: The pyridazine ring (two adjacent nitrogen atoms) in the target compound enhances hydrogen-bonding capacity compared to pyridine derivatives (one nitrogen) .
Substituent Effects: Aminomethyl Group: Present in the target compound and the pyridine analog (). This group enables facile conjugation with electrophiles (e.g., aldehydes, acyl chlorides), critical for synthesizing amide or Schiff base derivatives . Halogenated Derivatives: Bromo- and chloro-substituted analogs () show higher reactivity in Suzuki-Miyaura cross-coupling reactions, making them valuable for constructing biaryl scaffolds .
Steric and Solubility Profiles :
- Piperidine- and pyrrolidine-containing analogs () introduce bulky aliphatic rings, improving membrane permeability but reducing aqueous solubility compared to the parent compound .
- The trifluoromethyl group in tert-butyl N-[1-hydroxy-3-(6-trifluoromethylpyridin-3-yl)propan-2-yl]carbamate () enhances metabolic stability and lipophilicity, a common strategy in CNS drug design .
Biological Activity
Tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES : CC(C)(C)OC(=O)NC1=NN=C(C=C1)CN
- Molecular Weight : Approximately 224.26 g/mol
The compound features a tert-butyl group and a pyridazine ring, which are known to enhance its chemical reactivity and interaction with biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active site, thereby preventing substrate binding and catalytic activity.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with physiological responses.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:
- Antitumor Activity : Preliminary studies indicated that the compound may exhibit antitumor effects. In vitro assays demonstrated that it could significantly reduce the viability of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), by inhibiting cell proliferation at concentrations as low as 10 μM .
- Neuroprotective Effects : Research suggests that compounds with similar structures may possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases.
- Antimicrobial Properties : The pyridazine moiety is associated with antimicrobial activity, suggesting that this compound might exhibit similar properties .
Data Table of Biological Activities
Case Study 1: Antitumor Evaluation
In a study assessing the antitumor efficacy of this compound, researchers utilized both in vitro and in vivo models. The compound demonstrated a significant reduction in tumor size in xenograft models when administered daily at a dose of 20 mg/kg, indicating its potential as an effective anticancer agent .
Q & A
Q. What are the primary synthetic routes for tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate, and what reaction conditions are critical for achieving high yields?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting tert-butyl carbamate with a pyridazine derivative containing a bromomethyl or chloromethyl group (e.g., 6-(bromomethyl)pyridazine) under basic conditions. Polar aprotic solvents like DMF or DMSO are used, and temperatures of 60–80°C are often optimal. Catalytic bases such as triethylamine enhance reactivity by deprotonating intermediates. Monitoring reaction progress via TLC or HPLC is critical to avoid over-substitution or by-product formation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H and C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for CH), carbamate carbonyl (δ ~155–160 ppm), and pyridazine protons (δ 7.0–8.5 ppm).
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Single-crystal data resolve bond angles and stereochemistry, critical for verifying the aminomethyl substituent’s position .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] for CHNO).
Q. What are the common functionalization reactions of the aminomethyl group in this compound?
The aminomethyl group undergoes:
- Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides.
- Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to diversify the pyridazine core.
- Reductive alkylation : Using aldehydes/ketones and reducing agents (e.g., NaBHCN) to introduce alkyl chains .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize by-products like over-alkylated derivatives?
- Kinetic control : Lowering reaction temperatures (e.g., 40–50°C) and using stoichiometric tert-butyl carbamate (1:1 molar ratio) reduce di-substitution.
- Protecting groups : Temporarily protecting the aminomethyl group with Boc or Fmoc before introducing the carbamate.
- Purification strategies : Employing flash chromatography with gradients (e.g., 5–20% MeOH in DCM) or preparative HPLC to isolate the mono-substituted product .
Q. How should researchers address contradictions in biological activity data when this compound is tested across different enzyme assays?
- Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
- Solubility effects : Test activity in varying solvents (e.g., DMSO vs. saline) to rule out aggregation artifacts.
- Metabolic stability : Use LC-MS to monitor compound degradation in biological matrices, which may explain reduced efficacy in longer assays .
Q. What computational methods are recommended to predict the interaction of this compound with biological targets?
- Docking studies : Tools like AutoDock Vina or Schrödinger Suite model binding poses with enzymes (e.g., kinases) by aligning the aminomethyl group in catalytic pockets.
- MD simulations : GROMACS or AMBER simulate dynamic interactions over 100+ ns to assess binding stability.
- QSAR models : Correlate substituent electronic properties (Hammett constants) with inhibitory activity to guide analog design .
Q. How can researchers resolve discrepancies in crystallographic data for this compound’s polymorphs?
- Temperature-dependent XRD : Collect data at 100 K and 298 K to identify temperature-sensitive conformational changes.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing differences.
- Rietveld refinement : Apply to powder XRD data to validate minor polymorphic phases .
Methodological Considerations
Q. Table 1: Key Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF/DMSO | Enhances nucleophilicity |
| Temperature | 60–80°C | Balances rate vs. selectivity |
| Base | EtN or DBU | Neutralizes HBr by-product |
| Reaction Time | 12–24 hrs | Prevents decomposition |
Q. Table 2: Common Analytical Challenges and Solutions
| Challenge | Solution | Reference Technique |
|---|---|---|
| Overlapping NMR peaks | 2D NMR (COSY, HSQC) | Resolves proton couplings |
| Low crystallinity | Vapor diffusion (EtOH) | Improves crystal formation |
| MS adduct formation | Acidic mobile phase | Suppresses sodium adducts |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
